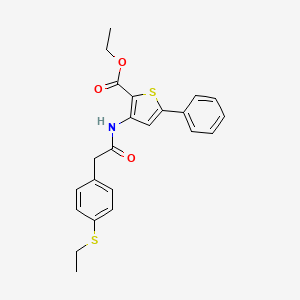

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(2-(4-(ethylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted acetamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring. The acetamido side chain incorporates a 4-(ethylthio)phenyl moiety, which introduces a sulfur-containing alkylthio group. Thiophene derivatives are widely explored in medicinal and materials chemistry for their tunable electronic profiles and bioactivity.

Properties

IUPAC Name |

ethyl 3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c1-3-27-23(26)22-19(15-20(29-22)17-8-6-5-7-9-17)24-21(25)14-16-10-12-18(13-11-16)28-4-2/h5-13,15H,3-4,14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUFOGHNFAVYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. The general synthetic route involves:

Starting Materials: : The synthesis begins with 2-bromo-5-phenylthiophene as the key starting material.

Nucleophilic Substitution: : Introduction of the ethylthio group through a nucleophilic substitution reaction.

Acylation: : Followed by Friedel-Crafts acylation to introduce the 4-(ethylthio)phenyl group.

Amino Acid Derivative Addition: : The final major step involves coupling with ethyl esters of amino acids under peptide-bond formation conditions.

Industrial Production Methods

On an industrial scale, the production could follow similar reaction pathways but optimized for high yield and purity. This includes:

Catalysts: : Use of specialized catalysts to improve reaction efficiency.

Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to scale the reactions effectively.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, potentially modifying the ethylthio group to a sulfoxide or sulfone.

Reduction: : Reduction reactions may target the carbonyl groups or double bonds within the thiophene ring, altering the compound’s electronic properties.

Substitution: : The aromatic rings facilitate various electrophilic and nucleophilic substitution reactions, allowing modification of functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

Catalysts: : Palladium or other metal catalysts in cross-coupling reactions.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Reduced thiophene derivatives.

Substitution: : Varied substituted aromatic compounds depending on reagents used.

Scientific Research Applications

Chemistry

Catalysis: : Utilized as ligands or catalysts in organic synthesis reactions.

Materials Science: : Contributing to the development of conducting polymers and advanced materials.

Biology and Medicine

Drug Discovery: : The thiophene core structure is often explored in medicinal chemistry for its potential therapeutic properties.

Biochemical Probes: : Used in studying enzyme activity or cellular pathways due to its unique functional groups.

Industry

Electronic Materials: : Applied in the manufacturing of organic semiconductors and photovoltaic cells.

Sensors: : Development of chemical sensors due to its sensitivity to various analytes.

Mechanism of Action

The compound exerts its effects primarily through:

Molecular Interactions: : Interaction with proteins or enzymes, binding through hydrogen bonds or van der Waals forces.

Pathways: : Can affect specific biochemical pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS 338423-94-2)

- Molecular Formula: C₁₅H₁₃ClFNO₃S

- Substituents :

- 3-position: Chloroacetamido group (ClCH₂CONH–)

- 5-position: 4-Fluorophenyl

- Key Differences :

- The chloroacetamido group replaces the ethylthio phenylacetamido group, altering electronic effects (electron-withdrawing Cl vs. sulfur-mediated electron donation).

- The 4-fluorophenyl group introduces fluorine, which enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Molecular Formula: C₁₃H₁₇NO₅S

- Substituents :

- 3-position: Methyl group

- 5-position: Acetamido group

- 2,4-positions: Ethyl carboxylate esters

- Dual carboxylate esters increase polarity but may limit membrane permeability compared to the mono-ester target compound .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Substituents (3-/5-position) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₂₂H₂₂N₂O₃S₂ (est.) | 4-(Ethylthio)phenylacetamido / Phenyl | Ethylthio, phenyl, acetamido | Kinase inhibition, drug leads |

| Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)... | C₁₅H₁₃ClFNO₃S | Chloroacetamido / 4-Fluorophenyl | Chloro, fluorophenyl | Anticancer, antimicrobial |

| Diethyl 5-acetamido-3-methylthiophene-2,4-dic... | C₁₃H₁₇NO₅S | Methyl / Acetamido | Dual carboxylate esters | Materials science, intermediates |

Q & A

Q. Optimization Strategies :

- Control reaction temperature (60–80°C) to prevent side reactions.

- Use catalytic DMAP to enhance acylation efficiency .

- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for selectivity) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester protons), δ 7.2–7.8 ppm (aromatic protons), and δ 3.5 ppm (ethylthio group) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (acetamido) validate functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 468.12 (calculated) ensures molecular formula accuracy .

- IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) confirm critical bonds .

Advanced: How do structural modifications in analogs influence biological activity?

Methodological Answer:

Modifications to the ethylthio, phenyl, or acetamido groups alter electronic, steric, and solubility properties. Examples from analogs:

| Structural Change | Biological Impact | Source |

|---|---|---|

| Replacement of ethylthio with methylsulfonyl | Increased polarity → Enhanced enzyme inhibition (e.g., COX-2) due to stronger H-bonding | |

| Fluorine substitution on phenyl ring | Improved metabolic stability via reduced CYP450 oxidation → Prolonged half-life | |

| Isopropylsulfonamide substituent | Steric hindrance reduces binding affinity to narrow active sites |

Q. Experimental Validation :

- Perform SAR studies using in vitro enzymatic assays (e.g., COX-2 inhibition).

- Compare logP values (via HPLC) to assess hydrophobicity-activity relationships .

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies in activity (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions or impurity artifacts. Strategies include:

- Reproducibility Checks : Validate purity via HPLC (>95%) and elemental analysis .

- Target-Specific Assays : Use isoform-specific enzymes (e.g., COX-1 vs. COX-2) to clarify selectivity .

- Structural Reanalysis : Compare X-ray crystallography data with computational docking models to confirm binding modes .

Case Study : A 2023 study found ethylthio analogs showed anti-inflammatory activity in RAW264.7 macrophages but no effect in HEK293 cells, highlighting cell-type-dependent responses .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions:

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiophene ring) using Schrödinger .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanoemulsions .

- Metabolic Stability : Replace labile ethylthio groups with trifluoromethyl to reduce CYP-mediated oxidation .

- BBB Penetration : Calculate topological polar surface area (TPSA <90 Ų) and logD (1–3) using ChemAxon .

Data-Driven Example : Methyl analogs showed 2x higher plasma exposure in rodent models compared to ethyl derivatives due to slower esterase cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.